(2S,4R)-1-tert-Butyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- This compound has been synthesized and characterized for various chemical and structural properties. For example, a study demonstrated the synthesis and ruthenium-BINAP reduction of a ketoester derived from hydroxyproline, which is closely related to (2S,4R)-1-tert-Butyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate (King, Armstrong, & Keller, 2005).
Applications in Medicinal Chemistry 2. Derivatives of this compound have found utility in medicinal chemistry. For instance, 4-fluoropyrrolidine derivatives, which are related to this compound, are useful as dipeptidyl peptidase IV inhibitors. These derivatives have been synthesized and applied as intermediates in medicinal chemistry (Singh & Umemoto, 2011).
Biochemical Research 3. The compound's derivatives have been studied for their biochemical properties. For example, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, derivatives of this compound, were synthesized and found to exhibit distinct conformational preferences, useful in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Enzyme Catalysis 4. This compound has been involved in studies on enzyme-catalyzed reactions. A study described the enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine, a closely related compound, demonstrating significant enantioselectivity (Faigl et al., 2013).
Safety and Hazards
Mechanism of Action
Boc-Hyp-OEt, also known as (2S,4R)-1-tert-Butyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate or 1-tert-butoxycarbonyl-4-hydroxy-L-proline ethyl ester, is a proline derivative . Here is an overview of its mechanism of action:
Target of Action
As a proline derivative, it may interact with proteins and enzymes that recognize or metabolize proline .
Mode of Action
Boc-Hyp-OEt, as an amino acid derivative, is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Biochemical Pathways
Given its role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage, it may be involved in protein synthesis and muscle recovery pathways .
Result of Action
Boc-Hyp-OEt is recognized to be beneficial as an ergogenic dietary substance . It influences the secretion of anabolic hormones, provides fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMDZSAWTQOEHX-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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